Hex-2-ene-2,5-diol

Organic Synthesis Process Chemistry Physical Organic Chemistry

Hex-2-ene-2,5-diol (CAS 189819-86-1), systematically named (2E)-2-hexene-2,5-diol, is an unsaturated C6 diol with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol. It belongs to the class of allylic diols, characterized by a double bond conjugated with at least one hydroxyl group, which imparts distinct electronic and steric properties compared to its saturated or non-conjugated analogs.

Molecular Formula C6H12O2
Molecular Weight 116.16
CAS No. 189819-86-1
Cat. No. B575758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHex-2-ene-2,5-diol
CAS189819-86-1
Synonyms2-Hexene-2,5-diol (9CI)
Molecular FormulaC6H12O2
Molecular Weight116.16
Structural Identifiers
SMILESCC(CC=C(C)O)O
InChIInChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h3,6-8H,4H2,1-2H3
InChIKeyAFALXOCQEVQFBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hex-2-ene-2,5-diol (CAS 189819-86-1) Procurement Guide: Structure, Properties, and Comparator Landscape


Hex-2-ene-2,5-diol (CAS 189819-86-1), systematically named (2E)-2-hexene-2,5-diol, is an unsaturated C6 diol with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol [1]. It belongs to the class of allylic diols, characterized by a double bond conjugated with at least one hydroxyl group, which imparts distinct electronic and steric properties compared to its saturated or non-conjugated analogs . The compound is primarily utilized as a synthetic intermediate, monomer precursor, or research reagent in organic synthesis, polymer chemistry, and medicinal chemistry contexts . For procurement decisions, understanding its differentiation from structurally similar diols—particularly hexane-2,5-diol (the saturated analog) and 3-hexene-2,5-diol (the positional isomer)—is critical to ensuring appropriate reactivity, selectivity, and performance in downstream applications.

Workflow Synthetic intermediate, monomer precursor, or research reagent
Key Structure Conjugated allylic diol (2-ene-2,5-diol) with distinct electronic profile
Selection Driver Allylic reactivity not accessible with saturated or 3-ene positional isomers

Why Hex-2-ene-2,5-diol Cannot Be Replaced by Generic Analogs: Key Differentiation Drivers


Substituting hex-2-ene-2,5-diol with common in-class analogs such as hexane-2,5-diol or 3-hexene-2,5-diol risks altering reaction kinetics, product selectivity, and material properties. The allylic alcohol motif in hex-2-ene-2,5-diol enables unique reactivity—such as directed epoxidation, oxidation to enones, and participation in pericyclic reactions—that is absent in the fully saturated analog [1]. Compared to the 3-hexene positional isomer, the conjugated 2-ene system alters both the electronic environment of the hydroxyl groups (modulating their pKa and nucleophilicity) and the steric profile of the carbon backbone [2]. These differences translate to quantifiable variations in physical properties, including a computed boiling point of approximately 227.9 °C versus 216–218 °C (experimental) for hexane-2,5-diol [3]. The evidence compiled below quantifies these critical differentials to guide rigorous scientific selection.

Saturated analog Hexane-2,5-diol lacks olefinic functionality; may alter reaction pathways and crosslinking capacity.
Positional isomer 3-Hexene-2,5-diol has non-conjugated double bond; both hydroxyls electronically similar, preventing chemoselective allylic transformations.

Quantitative Differentiation Evidence for Hex-2-ene-2,5-diol Versus Closest Analogs


Physical Property Divergence: Computed Boiling Point and Density vs. Saturated Analog

Hex-2-ene-2,5-diol exhibits a computed boiling point of 227.9 °C at 760 mmHg, which is approximately 10–12 °C higher than the experimental boiling point range of 216–218 °C reported for its saturated analog hexane-2,5-diol [1]. The computed density of hex-2-ene-2,5-diol is 0.998 g/cm³, compared to approximately 0.96–1.00 g/cm³ for hexane-2,5-diol . These differences, while modest, reflect the increased polarity and intermolecular interactions conferred by the conjugated double bond and can affect distillation separation efficiency and solvent compatibility in reaction design.

Boiling Point & Density
Reported
Target: 227.9 °C (computed), 0.998 g/cm³
Hexane-2,5-diol: 216–218 °C (exp), 0.96–1.00 g/cm³
ΔBoiling Point ≈ +10–12 °C; density ~ comparable
May support distillation separation design
Computed values; verify experimentally
Organic Synthesis Process Chemistry Physical Organic Chemistry

Electronic Descriptor Differentiation: XLogP3 and Topological Polar Surface Area vs. Saturated and Positional Isomers

The computed partition coefficient (XLogP3) of hex-2-ene-2,5-diol is 0.7, compared to 0.4 for its saturated analog hexane-2,5-diol [1][2]. This indicates a modest but significant increase in lipophilicity attributable to the double bond. The Topological Polar Surface Area (TPSA) is 40.5 Ų for both the target and the saturated analog, as the hydroxyl count is identical [1]. However, for the positional isomer 3-hexene-2,5-diol (CAS 7319-23-5), a TPSA of 40.5 Ų and a similar XLogP3 are reported, but the non-conjugated double bond reduces the acidity of the allylic C–H bonds and alters hydrogen-bonding capacity [3]. These electronic descriptors serve as predictors of membrane permeability, solubility, and metabolic stability in medicinal chemistry applications.

Lipophilicity & TPSA
Reported
XLogP3: 0.7 (target) vs 0.4 (hexane-2,5-diol)
TPSA: 40.5 Ų (identical across analogs)
ΔXLogP3 = +0.3
Lipophilicity shift may modulate permeability
Verify in relevant assay system
Medicinal Chemistry Computational Chemistry Drug Design

Stereoelectronic Reactivity Profiling: Allylic Alcohol Character vs. Non-Allylic Positional Isomer

In hex-2-ene-2,5-diol, the C-2 hydroxyl group is directly conjugated with the double bond (allylic alcohol), whereas in 3-hexene-2,5-diol, neither hydroxyl is conjugated with the double bond. This structural dichotomy manifests in reaction development: allylic alcohols are privileged substrates for directed epoxidations (e.g., Sharpless asymmetric epoxidation, vanadium-catalyzed epoxidations) and for selective oxidations to α,β-unsaturated ketones [1]. Although no head-to-head kinetic study comparing these two isomers has been reported, class-level evidence from but-2-ene-1,4-diol systems demonstrates that allylic diols undergo Ti(OiPr)₄-mediated Sharpless epoxidation with >90% enantiomeric excess, whereas non-allylic diols are unreactive under identical conditions [1][2]. By extension, hex-2-ene-2,5-diol is predicted to participate in such transformations, while 3-hexene-2,5-diol would require alternative activation strategies.

Allylic Reactivity
Class-level
Predicted reactive for Sharpless epoxidation
3-Hexene isomer predicted unreactive
Class-level: >90% ee for but-2-ene-1,4-diol analog
Supports asymmetric epoxidation feasibility
Direct target data unavailable; class-level inference
Synthetic Methodology Asymmetric Catalysis Oxidation Chemistry

Validated Application Scenarios for Hex-2-ene-2,5-diol Based on Quantitative Differentiation Evidence


Chiral Building Block Synthesis via Asymmetric Epoxidation or Dihydroxylation

The allylic alcohol motif of hex-2-ene-2,5-diol renders it a suitable substrate for Sharpless asymmetric epoxidation and related catalytic asymmetric dihydroxylation reactions. Procurement of this specific diol is indicated when the synthetic target requires a chiral epoxide or tetrol intermediate derived from an allylic alcohol scaffold. As class-level evidence demonstrates that allylic but-2-ene-1,4-diols undergo Sharpless epoxidation with >90% ee, analogous performance is expected for hex-2-ene-2,5-diol, whereas the saturated analog (hexane-2,5-diol) and the non-allylic isomer (3-hexene-2,5-diol) would be unreactive or require pre-functionalization [1][2].

Monomer for Unsaturated Polyester and Polyurethane Synthesis

The presence of both a polymerizable C=C double bond and two hydroxyl functionalities makes hex-2-ene-2,5-diol a bifunctional monomer for the preparation of unsaturated polyesters and polyurethanes. Patent literature identifies this class of diols as suitable for producing polymers with tailored crosslink density and thermal properties . The computed boiling point of 227.9 °C facilitates monomer purification by distillation prior to polymerization, and the 0.7 XLogP3 value suggests compatibility with a range of organic solvents and co-monomers. The saturated analog hexane-2,5-diol lacks the olefinic functionality and cannot participate in post-polymerization crosslinking or functionalization.

Medicinal Chemistry Scaffold with Tuned Lipophilicity

In medicinal chemistry programs, the modest but meaningful increase in computed lipophilicity (ΔXLogP3 = +0.3 vs. hexane-2,5-diol) positions hex-2-ene-2,5-diol as a linker or fragment that can modulate logD, membrane permeability, and metabolic stability without introducing additional heteroatoms or aromatic rings [1][2]. The TPSA of 40.5 Ų is consistent with favorable oral bioavailability predictions. Selection of the unsaturated diol over the saturated analog should be driven by a deliberate need to shift the physicochemical profile within a congeneric series.

Precursor to α,β-Unsaturated Ketones via Selective Oxidation

The allylic secondary alcohol at C-2 can be selectively oxidized to the corresponding α,β-unsaturated ketone (enone) using reagents such as MnO₂, PCC, or Oppenauer conditions, while the remote C-5 hydroxyl remains available for subsequent functionalization. This chemoselectivity arises directly from the electronic activation of the allylic position and is not available with the 3-hexene isomer, where both hydroxyls are electronically similar and would lead to competitive oxidation [2]. The resulting enone is a versatile Michael acceptor for further C–C bond formation.

Application
Selection Property
Validation Focus
Chiral building block synthesis
Allylic alcohol motif
Asymmetric epoxidation enantioselectivity
Unsaturated polyester/polyurethane monomer
Bifunctional C=C + diol
Post-polymerization crosslinking efficiency
Medicinal chemistry scaffold
Controlled lipophilicity shift
Permeability and metabolic stability profiling
Precursor to α,β-unsaturated ketones
Allylic oxidation selectivity
Chemoselective enone formation with retained C5-OH
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